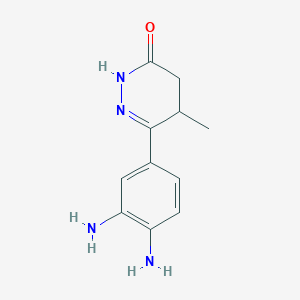

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Descripción

Propiedades

IUPAC Name |

3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSDHOPIGKDWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392501 | |

| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-02-0 | |

| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals. This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations. As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.

Pharmacokinetics

Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100%. The compound is metabolized through acetylation to 3-N-acetylamifampridine. The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine. About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys.

Result of Action

The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS). This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation.

Actividad Biológica

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant studies pertaining to this compound.

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.26 g/mol

- CAS Number : 74150-02-0

Biological Activities

The compound exhibits a range of biological activities, including:

-

Antimicrobial Activity

- Studies have shown that derivatives of pyridazine compounds, including 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, possess notable antimicrobial properties. For instance:

- Antioxidant Properties

- Anti-inflammatory Effects

- Anticancer Potential

The biological activities of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one are thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Interaction with Cellular Receptors : It is hypothesized that the compound interacts with cellular receptors that modulate immune responses and cell growth.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study 2: Antioxidant Activity

In vitro assays demonstrated the antioxidant capacity of the compound using DPPH radical scavenging methods. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 25 |

| Ascorbic Acid | 30 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Structure-Activity Relationship (SAR) Insights

- Substituent Effects on PDE3A Modulation: Nitro vs. Amino Groups: DNMDP’s 3-nitro group is critical for inducing PDE3A-SLFN12 complex formation, while OR-1855’s 4-aminophenyl group favors cardiovascular activity via calcium sensitization . However, increased polarity could reduce membrane permeability .

- Stereochemistry : SK&F 93505’s (R)-enantiomer shows distinct binding compared to racemic mixtures, underscoring the importance of stereochemistry in target engagement .

Pharmacological and Mechanistic Divergence

- Anticancer vs. Pyridazinones with thioxo-triazolyl substituents (e.g., compounds 4e and 4f from ) demonstrate antihypertensive activity, highlighting scaffold versatility .

- Toxicity Profiles: DNMDP’s selectivity for cancer cells (e.g., 22/766 cell lines sensitive) contrasts with milrinone and dobutamine, which exhibit broader cardiovascular effects and toxicity risks .

Métodos De Preparación

Formation of 5-Methyl-4,5-Dihydropyridazin-3(2H)-one Core

The synthesis commences with the preparation of the pyridazinone ring. β-Methyl-β-(3-nitrophenyl)propionic acid (compound 5 ) undergoes cyclocondensation with hydrazine hydrate in acetic acid at 100°C for 4.5 hours, yielding 6-(3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (compound 6 ) in 95% yield.

Reaction Conditions :

-

Hydrazine hydrate : 1.05 equiv. (16.3 g, 326.7 mmol)

-

Solvent : Acetic acid (500 mL)

-

Temperature : 100°C

-

Time : 4.5 hours

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by dehydration and cyclization.

Regioselective Nitration for 4-Amino-3-Nitrophenyl Intermediate

Compound 6 undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C to introduce the nitro group at the para position relative to the existing nitro group, forming 6-(4-nitro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. However, literature suggests an alternative pathway where nitration is achieved earlier in the synthesis, as detailed in subsequent steps.

Reduction of Nitro Groups to Diamines

The pivotal step involves reducing the nitro groups to amines. Compound 7 (6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one) is treated with sodium hydrogen sulfide (30% aqueous solution) in methanol at 65°C for 6 hours, yielding the target diamine 8 in 85% yield.

Optimized Reduction Parameters :

| Parameter | Value |

|---|---|

| Reductant | Sodium hydrogen sulfide (1.2 eq) |

| Solvent | Methanol |

| Temperature | 65°C |

| Time | 6 hours |

| Yield | 85% |

This method avoids harsh hydrogenation conditions, preserving the pyridazinone ring’s integrity.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Reported Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Enantioselectivity (e.r.) |

|---|---|---|---|---|

| Nitration-Reduction | 85 | >98% | Gram-scale | N/A |

| Asymmetric Annulation | 89 | >99% | Milligram | 96:4 |

| Hydrazine Cyclization | 82.7 | 95% | Multigram | N/A |

Advantages and Limitations :

-

Nitration-Reduction : High scalability but lacks enantiocontrol.

-

Asymmetric Annulation : Excellent enantioselectivity but requires specialized catalysts.

-

Hydrazine Cyclization : Robust for racemic synthesis but incompatible with acid-sensitive groups.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Hydrazine Cyclization

Excess hydrazine (>10 equiv.) promotes over-reduction, leading to tetrahydro-pyridazine byproducts. Jiang et al. identified that limiting hydrazine to 11.7:1 molar ratio relative to the β-keto ester precursor maximizes pyridazinone yield (82.7%) while minimizing side reactions.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

Methodological Answer:

The compound and its derivatives are synthesized via nucleophilic substitution reactions starting from 6-(p-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Key steps include:

- Acylation/amidation : Reacting with carboxylic acid chlorides (e.g., salicyloyl chloride, thenoyl chloride) in benzene at 50°C for 6 hours, followed by recrystallization (methanol-water) to isolate derivatives .

- Mixed anhydride method : Using acetylglycin or N-carbobenzoxy-protected amino acids to form intermediates, followed by coupling with the parent amine .

- Purification : Recrystallization (dimethylformamide-water) or chromatography for amorphous derivatives, with IR spectroscopy (e.g., 1670 cm⁻¹ for carbonyl groups) confirming structural integrity .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray crystallography : Determines crystal parameters (e.g., monoclinic system, space group P21/c, unit cell dimensions a = 18.891 Å, b = 9.9619 Å) for derivatives like pimobendan analogs .

- IR spectroscopy : Identifies functional groups (e.g., 1670–1680 cm⁻¹ for C=O stretching, 1520 cm⁻¹ for aromatic C=C) .

- Powder X-ray diffraction (PXRD) : Validates phase purity and crystallinity via Rietveld refinement (Rfactor = 0.019) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep away from heat sources and ignition triggers (P210) in sealed containers at controlled humidity .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation/contact (P201/P202) .

- Spill response : Neutralize acidic residues with 6N HCl, followed by methanol washing .

Advanced: How does this compound modulate PDE3A activity, and what experimental models validate its cytotoxicity in cancer research?

Methodological Answer:

- Mechanism : Induces PDE3A-SLFN12 complex formation, triggering apoptosis in cancer cells (e.g., NCI-H1734 line) via dose-dependent toxicity (EC50 validated by viability assays) .

- In vitro models : Use of SK-MEL-3 xenografts and phenotypic screening (e.g., BRD9500 analog with improved pharmacokinetics) .

- Biochemical assays : PDE3A/B inhibition measured via cAMP hydrolysis, with SAR studies optimizing substituents (e.g., nitro groups enhance binding) .

Advanced: What structural modifications enhance antihypertensive activity, and how are SAR studies designed?

Methodological Answer:

- Key modifications :

- Methodology :

Advanced: How do crystallographic data resolve contradictions in bioactivity across derivatives?

Methodological Answer:

- Conformational analysis : Extended molecular conformations (e.g., dihedral angles between benzimidazole and pyridazinone moieties ≈9.7°) correlate with PDE3A inhibition .

- Hydrogen bonding networks : N–H⋯N and N–H⋯O interactions in crystal packing (e.g., [001] chains) stabilize active conformations, explaining variance in PDE3A vs. PDE4 selectivity .

- Cross-study validation : Compare IC50 values from enzymatic assays (PDE3A) with structural data to reconcile activity disparities .

Advanced: What methodologies quantify the compound’s impact on cardiac output and peripheral resistance?

Methodological Answer:

- Hemodynamic profiling : In diabetic Goto–Kakizaki rats, measure dP/dt (contractility), cardiac output (thermodilution), and peripheral resistance via arterial catheterization .

- Comparative studies : Co-administer milrinone/dobutamine to isolate PDE3A-specific effects (e.g., OR-1896 metabolite studies) .

- Data normalization : Express results as % change from baseline to account for inter-subject variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.